An In-depth Technical Guide to Chlorodipiperidinocarbenium Hexafluorophosphate
An In-depth Technical Guide to Chlorodipiperidinocarbenium Hexafluorophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorodipiperidinocarbenium hexafluorophosphate, also known by the synonym PipClU, is a potent coupling reagent extensively utilized in organic synthesis, particularly in the formation of amide bonds for peptide synthesis. Its efficacy lies in its ability to rapidly activate carboxylic acids, facilitating their reaction with amines under mild conditions. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and a detailed protocol for its application in peptide coupling, alongside a mechanistic exploration of its function.
Chemical and Physical Properties
Chlorodipiperidinocarbenium hexafluorophosphate is a stable, crystalline solid. Below is a summary of its key chemical and physical properties.
| Property | Value |
| IUPAC Name | 1-[chloro(piperidin-1-ium-1-ylidene)methyl]piperidine;hexafluorophosphate |
| Synonyms | PipClU, Chloro-N,N,N',N'-bis(pentamethylene)formamidinium hexafluorophosphate |
| CAS Number | 161308-40-3 |
| Molecular Formula | C₁₁H₂₀ClF₆N₂P |
| Molecular Weight | 360.71 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 120-122 °C |
| Solubility | Soluble in polar aprotic solvents such as acetonitrile, dichloromethane (DCM), and dimethylformamide (DMF) |
| Hazards | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. |
Synthesis
Experimental Protocol: Synthesis of Chlorodipiperidinocarbenium Hexafluorophosphate
Materials:
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1,1'-Carbonyldipiperidine
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Oxalyl chloride or phosgene equivalent
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Potassium hexafluorophosphate (KPF₆)
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Anhydrous dichloromethane (DCM)
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Anhydrous diethyl ether
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Water
Procedure:
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Formation of the Chloroformamidinium Chloride:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,1'-carbonyldipiperidine (1 equivalent) in anhydrous dichloromethane.
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of oxalyl chloride (1 equivalent) or a phosgene equivalent in anhydrous DCM to the stirred solution.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of the chloroformamidinium chloride intermediate can be monitored by the cessation of gas evolution.
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Anion Exchange:
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In a separate flask, prepare a saturated aqueous solution of potassium hexafluorophosphate (KPF₆) (1.1 equivalents).
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Slowly add the aqueous KPF₆ solution to the vigorously stirred reaction mixture containing the chloroformamidinium chloride.
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Continue stirring for 1-2 hours to ensure complete anion exchange. A white precipitate of Chlorodipiperidinocarbenium hexafluorophosphate should form.
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Isolation and Purification:
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Separate the organic layer and wash it with water (2 x 50 mL) to remove any remaining inorganic salts.
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Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
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The crude product can be further purified by recrystallization from a mixture of dichloromethane and diethyl ether to yield pure Chlorodipiperidinocarbenium hexafluorophosphate as a white crystalline solid.
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Spectroscopic Data
Fourier-Transform Infrared (FTIR) Spectroscopy
The ATR-IR spectrum of Chlorodipiperidinocarbenium hexafluorophosphate is available on PubChem[1]. The major peaks and their corresponding functional group assignments are summarized in the table below.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~2940 | C-H stretching (aliphatic) |
| ~1640 | C=N⁺ stretching (iminium) |
| ~1450 | CH₂ scissoring |
| ~830 | P-F stretching (hexafluorophosphate anion) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Expected Chemical Shifts):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.5 - 3.8 | Broad | 8H | -N-CH₂ - (alpha to nitrogen) |
| ~1.6 - 1.9 | Multiplet | 12H | -CH₂-CH₂ -CH₂- (beta and gamma to nitrogen) |
¹³C NMR (Expected Chemical Shifts):
| Chemical Shift (ppm) | Assignment |
| ~160 - 165 | C =N⁺ (carbenium carbon) |
| ~50 - 55 | -N-C H₂- (alpha to nitrogen) |
| ~24 - 27 | -CH₂-C H₂-CH₂- (beta to nitrogen) |
| ~22 - 24 | -CH₂-C H₂- (gamma to nitrogen) |
Application in Peptide Synthesis
Chlorodipiperidinocarbenium hexafluorophosphate (PipClU) is a highly effective coupling reagent for the formation of peptide bonds. It is particularly useful for coupling sterically hindered amino acids and for minimizing racemization.
Experimental Protocol: Peptide Coupling using PipClU
Materials:
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N-protected amino acid (1 equivalent)
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C-protected amino acid or peptide-resin (1 equivalent)
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Chlorodipiperidinocarbenium hexafluorophosphate (PipClU) (1.1 equivalents)
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Diisopropylethylamine (DIPEA) (2-3 equivalents)
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Anhydrous Dimethylformamide (DMF)
Procedure:
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Activation of the Carboxylic Acid:
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In a clean, dry reaction vessel, dissolve the N-protected amino acid (1 equivalent) and Chlorodipiperidinocarbenium hexafluorophosphate (1.1 equivalents) in anhydrous DMF.
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Add Diisopropylethylamine (DIPEA) (2 equivalents) to the solution and stir at room temperature for 10-15 minutes. This pre-activation step forms the reactive ester intermediate.
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Coupling Reaction:
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To the pre-activated solution, add the C-protected amino acid or the deprotected N-terminus of the peptide-resin (1 equivalent).
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If the amine component is a hydrochloride salt, add an additional equivalent of DIPEA.
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Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) for solution-phase synthesis or by a Kaiser test for solid-phase synthesis. The coupling is typically complete within 1-2 hours.
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Work-up (for solution-phase synthesis):
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Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude peptide.
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The crude product can be purified by column chromatography.
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Signaling Pathway and Experimental Workflow
The following diagrams illustrate the logical flow of the peptide coupling process using PipClU.
Caption: Experimental workflow for peptide synthesis using PipClU.
Mechanism of Action
The efficacy of Chlorodipiperidinocarbenium hexafluorophosphate as a coupling reagent stems from the high reactivity of the in situ generated activated species. The proposed mechanism involves the formation of a highly electrophilic acyl-uronium intermediate.
Caption: Proposed mechanism for peptide bond formation using PipClU.
The reaction is initiated by the deprotonation of the carboxylic acid by the base (DIPEA). The resulting carboxylate anion attacks the electrophilic carbon of the chlorodipiperidinocarbenium cation, displacing the chloride ion and forming a highly reactive acyl-uronium intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of the second amino acid. The subsequent collapse of the tetrahedral intermediate results in the formation of the desired peptide bond and a stable urea byproduct, which can be easily removed during work-up.
Conclusion
Chlorodipiperidinocarbenium hexafluorophosphate (PipClU) is a valuable and efficient reagent for amide bond formation, particularly in the context of modern peptide synthesis. Its high reactivity, coupled with the ability to suppress racemization, makes it a preferred choice for the synthesis of complex peptides and in drug discovery applications. This guide provides the essential technical information for its synthesis, characterization, and effective utilization in the laboratory. As with all reactive chemical reagents, appropriate safety precautions should be taken when handling this compound.
